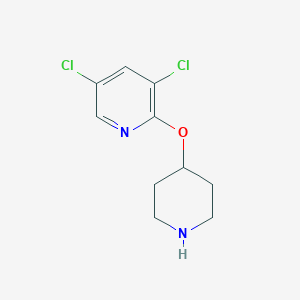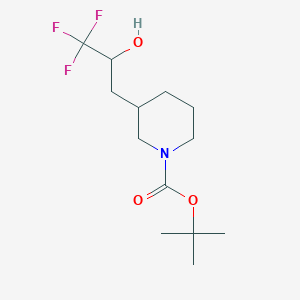
2-(6-Chloropyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)propanenitrile typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of triethylamine and N-(2-methoxyethyl)methylamine in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to 100°C for 16 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloropyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The pyridine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Oxidation: Potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 2-(6-aminopyridin-3-yl)propanenitrile.
Oxidation: Products include pyridine N-oxides.
Applications De Recherche Scientifique
2-(6-Chloropyridin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(6-Chloropyridin-3-yl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, altering their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Chloropyridin-3-yl)propan-2-ol
- 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Uniqueness
2-(6-Chloropyridin-3-yl)propanenitrile is unique due to its specific combination of a chloropyridine ring and a nitrile group. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
2-(6-chloropyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6(4-10)7-2-3-8(9)11-5-7/h2-3,5-6H,1H3 |
Clé InChI |
HQRZFRSRCUTJSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
